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Compound Name: Thioacetone

Cat. No.: B1215245 Get Quote

Introduction: Thioacetone ((CH₃)₂CS) is the simplest thioketone and an organosulfur

compound of significant interest due to its unique electronic structure and high reactivity.[1][2]

As the sulfur analogue of acetone, it provides a fundamental model for studying the properties

of the thiocarbonyl group. However, its characterization is complicated by its inherent instability;

above -20 °C, it rapidly polymerizes or trimerizes into 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane

(trithioacetone).[1][3] This guide provides a comprehensive overview of the spectroscopic data

for the transient monomeric thioacetone, intended for researchers, scientists, and

professionals in drug development. It details the experimental protocols for its generation and

summarizes its key spectroscopic features.

Experimental Protocols
The study of monomeric thioacetone requires its in-situ generation, typically from its stable

cyclic trimer. The following protocols outline the synthesis of the trimer precursor and the

subsequent generation of the monomer for analysis.

Protocol 1: Synthesis of Trithioacetone (Precursor)
This procedure involves the acid-catalyzed reaction of acetone with hydrogen sulfide.[1][2][4]

Materials:

Acetone

Hydrogen sulfide (H₂S) gas
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Lewis acid catalyst (e.g., zinc chloride, ZnCl₂)[4]

Hydrochloric acid (HCl)

Reaction vessel equipped with a gas inlet, stirrer, and cooling bath

Methodology:

A solution of acetone is prepared and cooled in a bath, typically between 0°C and 30°C.[4]

A Lewis acid catalyst, such as zinc chloride, is added to the acetone.[4]

Hydrogen sulfide gas is bubbled through the stirred solution. The reaction is carried out

under controlled pH conditions, often with a final pH between 4 and 7.[4]

The reaction is allowed to proceed for 5 to 15 hours, during which the trithioacetone product

precipitates.[4]

The crude trithioacetone is filtered, washed, and purified, typically by recrystallization or

distillation.

Protocol 2: Generation of Monomeric Thioacetone
Monomeric thioacetone is generated by the thermal decomposition (pyrolysis) of the

trithioacetone precursor.[2][4]

Materials:

Purified trithioacetone

Pyrolysis apparatus (e.g., a quartz tube furnace)

High-vacuum system

Cryogenic trap (e.g., a cold finger cooled with liquid nitrogen or a dry ice/acetone bath to -78

°C)[4]

Methodology:
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The pyrolysis tube is heated to a temperature range of 500°C to 650°C.[2][4]

The system is evacuated to a reduced pressure, typically between 5 and 20 mm Hg.[4]

A sample of trithioacetone is slowly sublimated into the hot zone of the furnace.

The trimer cracks, yielding the monomeric thioacetone vapor.

The highly reactive monomer is immediately passed into a cryogenic trap where it

condenses as an orange or brown substance and is isolated at low temperatures for

immediate spectroscopic analysis.[1][4]

Protocol 1: Trithioacetone Synthesis
Protocol 2: Monomer Generation

Acetone + H₂S
Lewis Acid (ZnCl₂)

0-30°C, pH 4-7
Reaction (5-15 hrs) Trithioacetone (Trimer)

Pyrolysis
500-650°C, 5-20 mm Hg

Purified Precursor Cryogenic Trapping
(e.g., -78°C)

Monomeric Thioacetone

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and generation of monomeric thioacetone.

Spectroscopic Data Summary
The inherent instability of thioacetone necessitates specialized techniques for its analysis,

often involving cryogenic trapping or matrix isolation.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides key structural information. Due to the molecule's symmetry, the

proton NMR spectrum is simple, while the carbon spectrum reveals the distinct nature of the

thiocarbonyl group.[4]
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Technique Nucleus Assignment
Chemical Shift

(δ) / ppm

Reference

Compound

(Acetone,

(CH₃)₂CO)

¹H NMR ¹H
Methyl Protons (-

CH₃)
~ 1.9[1][2][4] ~ 2.17

¹³C NMR ¹³C
Thiocarbonyl

Carbon (C=S)
~ 252.7[4] ~ 206.7 (C=O)[4]

¹³C NMR ¹³C
Methyl Carbons

(-CH₃)

Not specified in

results
~ 30.6

Table 1: NMR Spectroscopic Data for Monomeric Thioacetone.

The most notable feature is the significant downfield shift of the thiocarbonyl carbon in the ¹³C

NMR spectrum compared to the carbonyl carbon of acetone, indicating it is highly deshielded.

[4]

Infrared (IR) Spectroscopy
IR spectroscopy identifies the characteristic vibrational modes of the molecule. The C=S bond

vibration is a key diagnostic peak, appearing at a lower wavenumber than the C=O stretch of

acetone.[4]

Vibrational Mode Assignment
**Frequency (cm⁻¹)
**

Reference

Compound

(Acetone, (CH₃)₂CO)

C=S Stretch Thiocarbonyl
(Range: 1050-1425

for thioketones)[4]

~ 1715 (C=O Stretch)

[4]

C-S Bond C-S ~ 1085 and 643[1][4] N/A

C-H Stretches Geminal Methyls 2950, 2900[1][4] 3000, 2920

C-H Bends Geminal Methyls
1440, 1375, 1360,

1150[1][4]
1430, 1365
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Table 2: Key Infrared Absorption Frequencies for Monomeric Thioacetone.

To obtain high-resolution spectra of the unstable monomer, matrix isolation IR spectroscopy is

often employed.[4] This involves trapping thioacetone in an inert solid matrix (like argon) at

very low temperatures (10-20 K), which inhibits polymerization and allows for detailed analysis.

[4]

UV-Visible and Related Electronic Spectroscopy
Data on the standard UV-Visible absorption spectrum of monomeric thioacetone is sparse.

However, laser-induced phosphorescence (LIP) excitation spectroscopy has been used to

probe its electronic transitions, specifically the transition to the triplet state (T₁).[4]

Technique Transition Description
**Excitation Region
(cm⁻¹) **

LIP Excitation
T₁ ← S₀ (ã³A″ ←

X̃¹A₁)

n → π* electron

promotion
16,800 – 18,500[4]

Table 3: Electronic Transition Data for Monomeric Thioacetone.

Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the transient species and can be

coupled with techniques like time-resolved photolysis to study its decomposition pathways.[4]

Property Value

Chemical Formula C₃H₆S[1]

Molar Mass 74.14 g/mol [3]

Table 4: Mass Spectrometry Data for Monomeric Thioacetone.
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Caption: Chemical relationship between acetone, trithioacetone, and the monomer.

Conclusion
The spectroscopic characterization of monomeric thioacetone reveals distinct features that

differentiate it from its oxygen analogue, acetone. The significant deshielding of the

thiocarbonyl carbon in ¹³C NMR and the lower frequency of the C=S stretching vibration in IR

spectroscopy are key identifiers. Due to its extreme reactivity and instability, obtaining this data

requires specialized protocols involving high-temperature pyrolysis and cryogenic trapping. The

compiled data serves as a crucial reference for researchers investigating thiocarbonyl

chemistry and for professionals exploring the synthesis of novel organosulfur compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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